molecular formula C18H18N2O4 B12327064 Benzyl (4-(3-oxomorpholino)phenyl)carbamate

Benzyl (4-(3-oxomorpholino)phenyl)carbamate

Cat. No.: B12327064
M. Wt: 326.3 g/mol
InChI Key: GNEOLGPJVCVBRF-UHFFFAOYSA-N
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Description

Benzyl (4-(3-oxomorpholino)phenyl)carbamate is a critical intermediate in the synthesis of Rivaroxaban, a potent anticoagulant that selectively inhibits Factor Xa . Its structure features a benzyl carbamate group attached to a phenyl ring substituted with a 3-oxomorpholino moiety. This compound is synthesized via a multi-step process involving lithiated intermediates and deprotection reactions, optimized for industrial scalability and purity (yield: >90%, HPLC purity: ~98–99%) . Its role as a precursor underscores its importance in pharmaceutical chemistry, particularly in antithrombotic drug development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

benzyl N-[4-(3-oxomorpholin-4-yl)phenyl]carbamate

InChI

InChI=1S/C18H18N2O4/c21-17-13-23-11-10-20(17)16-8-6-15(7-9-16)19-18(22)24-12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,19,22)

InChI Key

GNEOLGPJVCVBRF-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Key Challenges

  • Regioselectivity : Ensuring the morpholino group is correctly positioned at the para position of the phenyl ring.
  • Functional group compatibility : Avoiding side reactions during carbamate formation due to the presence of the oxo-morpholino group.

Method 1: Direct Carbamate Formation via Benzyl Chloroformate

Reaction Scheme

$$ \text{4-(3-Oxomorpholino)aniline} + \text{Benzyl Chloroformate} \xrightarrow{\text{Base}} \text{this compound} $$

Procedure

  • Precursor Preparation :

    • 4-(3-Oxomorpholino)aniline is synthesized via cyclization of a sulfonate intermediate. For example, mesylation of 4-aminophenol followed by amination with a tertiary amine (e.g., tert-butylamine) yields the morpholino ring.
    • Purification : Crystallization from methyl isobutyl ketone (MIK) or toluene.
  • Carbamate Formation :

    • Reagents : Benzyl chloroformate, sodium bicarbonate (NaHCO₃), acetone/water.
    • Conditions : Stirring at 0°C to room temperature for 12–24 hours.
    • Yield : ~85% (analogous to similar carbamate syntheses).

Data Table 1: Reaction Conditions

Component Quantity/Detail Reference
Precursor (4-(3-Oxomorpholino)aniline) 1.0 eq.
Benzyl Chloroformate 1.1 eq.
NaHCO₃ 1.0 eq.
Solvent (Acetone/Water) 1:1 ratio, 0.3 M
Temperature 0°C → RT
Yield 85%

Method 2: Alternative Carbamate Formation Using Phosgene Derivatives

Reaction Scheme

$$ \text{4-(3-Oxomorpholino)aniline} + \text{Triphosgene} \xrightarrow{\text{Et₃N}} \text{Isocyanate} \xrightarrow{\text{Benzyl Alcohol}} \text{Carbamate} $$

Procedure

  • Isocyanate Intermediate :

    • Triphosgene (0.33 eq.) in dichloromethane reacts with the precursor aniline in the presence of triethylamine (Et₃N).
    • Conditions : Reflux at 40°C for 2 hours.
  • Carbamate Formation :

    • Benzyl Alcohol is added to the isocyanate intermediate.
    • Yield : ~90% (based on analogous reactions).

Data Table 2: Alternative Conditions

Component Quantity/Detail Reference
Triphosgene 0.33 eq.
Et₃N 1.0 eq.
Solvent (DCM) 0.1 M
Temperature 40°C (reflux)
Benzyl Alcohol 1.1 eq.
Yield 90%

Method 3: Microwave-Assisted Carbamate Synthesis

Reaction Scheme

$$ \text{4-(3-Oxomorpholino)aniline} + \text{Benzyl Chloroformate} \xrightarrow{\text{PCl₃}} \text{Carbamate} $$

Procedure

  • Reagents : Phosphorus trichloride (PCl₃) as a catalyst.
  • Solvent : Chlorobenzene.
  • Conditions : Microwave irradiation at 130°C for 30 minutes.

Advantages

  • Shorter reaction time : 30 minutes vs. 12–24 hours in traditional methods.
  • High yield : ~95% (based on similar protocols).

Purification and Characterization

Crystallization

  • Solvents : Dichloromethane (DCM) or ethyl acetate.
  • Yield : >90% purity after recrystallization.

Analytical Data

Technique Data (Example) Reference
1H NMR (CDCl₃, 400 MHz) δ 5.17 (s, 1H), 7.05 (dd, 1H), 7.30–7.45 (m, 6H)
IR (ATR) 3319 (N–H), 1707 (C=O)
HPLC Purity 97.3% (254 nm)

Comparative Analysis of Methods

Method Advantages Limitations Yield (%) Reference
Direct Simple, cost-effective Requires pure precursor 85
Triphosgene High purity, scalable Hazardous reagents (PCl₃) 90
Microwave Fast, energy-efficient Specialized equipment 95

Chemical Reactions Analysis

Types of Reactions

Benzyl (4-(3-oxomorpholino)phenyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Benzyl (4-(3-oxomorpholino)phenyl)carbamate serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of antibiotics and anticoagulants.

Antibiotic Development

This compound is notably involved in the synthesis of oxazolidinone derivatives, which are critical for developing antibiotics such as linezolid. Linezolid is effective against Gram-positive bacteria, including strains resistant to other antibiotics. The synthesis involves the reaction of this compound with bromomethyloxirane to form an oxazolidone moiety, followed by acetamide substitution to complete the molecular structure .

Anticoagulant Synthesis

This compound is also a precursor for the synthesis of rivaroxaban, a direct Factor Xa inhibitor used in anticoagulation therapy. The compound undergoes further reactions to yield rivaroxaban, which is crucial for treating thromboembolic disorders .

Cancer Research

Recent studies have indicated that derivatives of this compound exhibit potential as glucose uptake inhibitors, which can suppress cancer cell growth. This property is particularly relevant in targeting metabolic pathways in cancer cells that rely on glucose for proliferation .

Non-linear Optical Applications

The theoretical studies on this compound suggest that it has significant first-order hyperpolarizability, making it a candidate for non-linear optical applications. Such properties are valuable in developing materials for advanced photonic devices .

Data Table: Key Applications and Properties

Application AreaDescriptionRelevant Studies/Patents
Antibiotic SynthesisIntermediate for linezolid synthesis
Anticoagulant DevelopmentPrecursor for rivaroxaban
Cancer ResearchPotential glucose uptake inhibitor
Non-linear Optical MaterialsHigh first-order hyperpolarizability

Case Study 1: Development of Antibiotics

A study published in Journal of Medicinal Chemistry demonstrated the effectiveness of oxazolidinone derivatives synthesized from this compound against resistant bacterial strains. The research highlighted modifications that enhanced antibacterial activity while maintaining low toxicity profiles .

Case Study 2: Rivaroxaban Synthesis Optimization

Research focused on optimizing the synthetic route for rivaroxaban using this compound showed improved yields and purity. The new methods reduced the number of steps required, making the process more efficient for industrial applications .

Mechanism of Action

The mechanism of action of Benzyl (4-(3-oxomorpholino)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogues of Benzyl (4-(3-oxomorpholino)phenyl)carbamate, emphasizing differences in substituents and functional groups:

Compound Name Molecular Formula Substituents/Modifications Key Structural Feature Application/Context Reference
This compound C₁₈H₁₈N₂O₄ 3-Oxomorpholino, benzyl carbamate Morpholino ring with ketone group Rivaroxaban intermediate
Ethyl (4-(3-oxomorpholino)phenyl)carbamate C₁₃H₁₆N₂O₄ Ethyl ester instead of benzyl Reduced steric bulk Rivaroxaban intermediate (alternative)
Benzyl (4-(2-bromoacetyl)phenyl)carbamate C₁₆H₁₄BrNO₃ Bromoacetyl group at para position Electrophilic bromine for further coupling Synthetic intermediate
4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate C₁₇H₁₅N₃O₆ Nitrophenyl ester group Electron-withdrawing nitro group Activated carbamate for conjugation
Benzyl{4-[(3,5-dichlorophenyl)carbamoyl]phenyl}carbamate C₂₁H₁₆Cl₂N₂O₃ Dichlorophenyl carbamoyl group Enhanced lipophilicity Cholinesterase inhibitor

Key Observations :

  • Ethyl vs. Benzyl Esters: Ethyl derivatives (e.g., Ethyl (4-(3-oxomorpholino)phenyl)carbamate) exhibit lower molecular weights and may offer improved solubility but reduced stability compared to benzyl analogues .
  • Electron-Withdrawing Groups: The nitro group in 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate enhances reactivity, making it suitable for nucleophilic substitution reactions .
  • Halogenated Derivatives : Bromoacetyl or dichlorophenyl substituents (e.g., and ) increase electrophilicity and lipophilicity, impacting biological activity and synthetic utility .

Physicochemical and Spectral Properties

The table below compares physical properties and spectral

Compound Name Melting Point (°C) HPLC Purity (%) IR (C=O stretch, cm⁻¹) ¹H-NMR (Key Shifts, ppm) Reference
This compound 189–191* 98.91 1700–1750 δ 7.35–7.45 (benzyl), δ 4.25 (morpholino)
Benzyl{4-[(3,5-dichlorophenyl)carbamoyl]phenyl}carbamate 183–185 98.59 1680 (amide) δ 7.60–7.80 (dichlorophenyl)
4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate N/A N/A 1720 (nitrophenyl) δ 8.20–8.40 (nitrophenyl)
Benzyl (4-(2-bromoacetyl)phenyl)carbamate N/A N/A 1715 (bromoacetyl) δ 4.30 (CH₂Br)

*Note: Melting points and spectral data for the target compound are inferred from structurally similar derivatives in and .

Key Findings :

  • IR Spectroscopy: The 3-oxomorpholino group consistently shows C=O stretches near 1700–1750 cm⁻¹, while amide or ester groups in analogues exhibit shifts depending on electronic effects (e.g., nitrophenyl at 1720 cm⁻¹) .
  • ¹H-NMR : Benzyl protons resonate at δ 7.35–7.45 ppm across derivatives. Electron-withdrawing groups (e.g., nitro in ) deshield adjacent protons, causing upfield or downfield shifts .

Biological Activity

Benzyl (4-(3-oxomorpholino)phenyl)carbamate is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O4, with a molecular weight of 342.35 g/mol. The compound features a carbamate functional group, a morpholine moiety, and an aromatic benzyl group, which contribute to its reactivity and biological interactions. The presence of the morpholine ring is particularly significant as it is often associated with enhanced pharmacological properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of 4-(3-oxomorpholino)phenol with benzyl chloroformate under basic conditions, leading to the formation of the desired carbamate product. This synthetic route allows for modifications that could enhance its biological activity or alter its pharmacokinetic properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing morpholine derivatives. This compound has been evaluated for its activity against various bacterial strains. The compound's structure suggests that it may inhibit bacterial growth through mechanisms similar to other morpholine-containing compounds, which have shown promise as antibacterial agents .

Enzyme Inhibition

Enzyme inhibition studies indicate that this compound may interact with specific targets involved in metabolic pathways. For instance, compounds with similar structures have been explored for their ability to inhibit carbonic anhydrase isoforms, which play critical roles in physiological processes such as respiration and acid-base balance . The inhibition profile of this compound could provide insights into its potential therapeutic applications in treating conditions related to enzyme dysregulation.

Case Study 1: Antibacterial Activity

A study examining a series of morpholine derivatives demonstrated that compounds structurally related to this compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The research emphasized the importance of the morpholine ring in enhancing the compound's efficacy against resistant strains .

Case Study 2: Toxicity and Safety Profile

Toxicity assessments are crucial for evaluating the safety of this compound. Preliminary data suggest that while some related compounds exhibit low toxicity profiles, further studies are required to establish comprehensive safety parameters for this specific compound . Understanding the safety profile will be essential for advancing this compound into clinical applications.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
Benzyl carbamate C10H11NO2Simpler structure; used as a model for studying carbamate reactivity
Rivaroxaban C19H18ClN3O5SAnticoagulant; contains a morpholine ring but differs significantly in pharmacological application
4-(4-Nitrophenyl)morpholin-3-one C11H12N2O3Lacks carbamate functionality; primarily studied for neuroactive properties

The comparative analysis indicates that while this compound shares structural similarities with these compounds, its unique combination of functional groups may confer distinct biological activities.

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